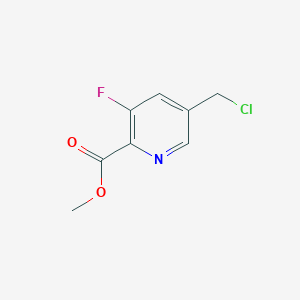

Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate

Description

Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative with a chloromethyl substituent at the 5-position and a carboxylate ester at the 2-position. Its molecular formula is C₈H₇ClFNO₂, with a molecular weight of 213.09 g/mol (calculated based on structural analysis) .

Key structural features:

- Pyridine core: Aromatic heterocycle with nitrogen at position 1.

- 5-(Chloromethyl): A reactive CH₂Cl group at the 5-position, enabling nucleophilic substitution reactions.

- 3-Fluoro: Electron-withdrawing fluorine at the 3-position, influencing electronic properties and stability.

- 2-Carboxylate ester: Methyl ester group at the 2-position, contributing to solubility and metabolic stability.

Properties

IUPAC Name |

methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)7-6(10)2-5(3-9)4-11-7/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLCNEGWNNJTID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263058-99-6 | |

| Record name | methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate typically involves the chloromethylation of 3-fluoropyridine-2-carboxylate. One common method includes the reaction of 3-fluoropyridine-2-carboxylate with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the reaction efficiency. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines are commonly used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate exhibit potential anticancer activity. For instance, related fluorinated pyridine derivatives have been shown to suppress the growth of cancer stem cells, which are often resistant to conventional therapies. This suggests that this compound could be a candidate for developing new cancer treatments .

Inflammatory Disease Treatment

The compound may also play a role in treating inflammatory diseases. Studies have highlighted the involvement of pyridine derivatives in modulating inflammatory responses, indicating potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease . The ability of these compounds to inhibit specific pathways involved in inflammation positions them as valuable agents in drug development.

Synthetic Applications

Intermediate in Organic Synthesis

this compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it suitable for synthesizing a variety of biologically active compounds. For example, it can be used to synthesize more complex heterocycles through nucleophilic substitution reactions, further expanding its utility in the pharmaceutical industry.

Fluorination Reactions

The compound's fluorinated nature enhances its reactivity and selectivity in electrophilic fluorination reactions. This property is crucial for creating fluorinated analogs of existing drugs, which can improve pharmacokinetic properties and bioavailability . The ability to selectively introduce fluorine atoms into organic molecules is a significant aspect of modern medicinal chemistry.

| Compound Name | Activity Type | Target Disease | Reference |

|---|---|---|---|

| Compound A | Anticancer | Breast Cancer | |

| Compound B | Anti-inflammatory | Rheumatoid Arthritis | |

| Compound C | Antibacterial | MRSA |

Table 2: Synthesis Pathways Involving this compound

Mechanism of Action

The mechanism of action of Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine

(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate

- Molecular formula : C₉H₁₀FN₂O₂ .

- Substituents: 5-Fluoro and 2-amino groups. Acrylate ester at the 3-position.

- Key differences: Amino group introduces hydrogen-bonding capacity, enhancing biological target interactions. Acrylate moiety enables conjugation reactions, unlike the chloromethyl group in the target compound .

Comparative Data Table

Notes

- Regulatory Considerations : Trifluoromethyl analogs (e.g., Compound 2.1) may face stricter environmental regulations due to persistence .

Biological Activity

Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring with a chloromethyl group and a fluorine atom at specific positions, which enhances its reactivity and biological interactions. The presence of these functional groups allows for various chemical transformations, making it a versatile building block in organic synthesis.

Biological Activity

1. Enzyme Inhibition:

The compound has been identified as a precursor in the synthesis of bioactive molecules and enzyme inhibitors. Its chloromethyl group can engage in nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites in enzymes, potentially leading to inhibition or modulation of enzymatic activity.

2. Neuropharmacological Applications:

Research indicates that derivatives of this compound may serve as modulators for receptors involved in neurological pathways. For instance, similar compounds have been studied for their roles as positive allosteric modulators of metabotropic glutamate receptors, which are crucial for synaptic transmission and neuroprotection .

3. Anticancer Potential:

The biological activity of this compound has been explored in cancer research. It has shown promise in inhibiting the growth of various cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects largely hinges on its ability to interact with biological targets through its functional groups:

- Covalent Bond Formation: The chloromethyl group can react with nucleophiles in proteins or enzymes, leading to altered activity.

- Increased Lipophilicity: The fluorine atom enhances the compound's ability to penetrate cell membranes, facilitating access to intracellular targets.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Methyl 5-(bromomethyl)-3-fluoropyridine-2-carboxylate | Bromomethyl instead of chloromethyl | Similar enzyme inhibition potential |

| Methyl 5-(chloromethyl)-2-fluoropyridine-3-carboxylate | Positioning of fluorine and carboxylate groups swapped | Variations in receptor modulation |

| Methyl 5-(chloromethyl)-3-chloropyridine-2-carboxylate | Additional chlorine atom | Potentially increased reactivity |

This table illustrates how the positioning and type of substituents influence the biological activity and reactivity profiles of these compounds.

Case Studies and Research Findings

Recent studies have evaluated the pharmacological properties of related compounds derived from this compound:

- Antipsychotic Activity: In vivo studies demonstrated that certain derivatives could reverse amphetamine-induced hyperlocomotion in animal models without significant side effects, highlighting their therapeutic potential for treating conditions like schizophrenia .

- Antimicrobial Efficacy: Compounds structurally related to this compound exhibited notable antimicrobial activity against various bacterial strains, suggesting applications in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.